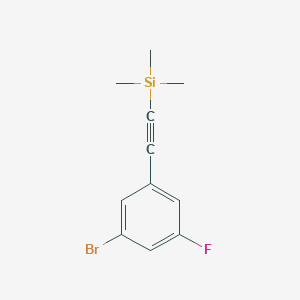

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane

Description

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane is a silicon-containing aromatic compound with a phenyl ring substituted at the 3-position with bromine and the 5-position with fluorine. The ethynyl-trimethylsilyl group (-C≡C-Si(CH₃)₃) is a key functional moiety, often employed in cross-coupling reactions (e.g., Sonogashira coupling) due to its stability and reactivity.

This compound’s structural features make it valuable in organic synthesis, particularly in constructing conjugated systems for materials science or pharmaceutical intermediates. Its bromine and fluorine substituents enhance electrophilicity and influence regioselectivity in further reactions.

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFSi/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFCWUBVLBSQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-5-fluorobenzene, which undergoes a halogen-metal exchange reaction using a strong base such as n-butyllithium.

Formation of Ethynyl Intermediate: The resulting organolithium intermediate is then reacted with trimethylsilylacetylene to form the ethynyl intermediate.

Final Product Formation: The intermediate is then subjected to a coupling reaction, often using a palladium catalyst, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling: Palladium catalysts, copper co-catalysts, and bases such as triethylamine.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Substitution: Products with various functional groups replacing the bromo group.

Coupling: Complex organic molecules with extended conjugation.

Oxidation/Reduction: Modified phenyl rings with altered oxidation states.

Scientific Research Applications

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved are typically related to its reactivity with various nucleophiles and electrophiles.

Comparison with Similar Compounds

Ethynyl-Trimethylsilane Derivatives with Varied Aromatic Substituents

Key Compounds :

Analysis :

Analogous Aromatic Systems with Different Functional Groups

Key Compounds :

Analysis :

- Functional Group Impact : The ethynyl-trimethylsilyl group in the target compound enhances stability and facilitates coupling reactions, whereas the carboxylic acid in 2-(3-Bromo-5-fluorophenyl)acetic acid increases solubility in polar solvents and bioavailability, making it more suitable for drug development .

Boron-Containing and Complex Macrocyclic Analogs

Key Compounds :

Analysis :

- Macrocyclic Systems : The porphyrin derivative’s extended conjugation system enables applications in light-harvesting materials, diverging from the simpler aromatic systems .

- Boron vs. Silicon: Boronic esters (e.g., 3-Bromo-5-fluorophenyl boronic acid pinacol ester) are pivotal in Suzuki couplings, whereas silylated ethynyl compounds dominate Sonogashira reactions, reflecting complementary roles in cross-coupling chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Sonogashira coupling between 3-bromo-5-fluoroiodobenzene and trimethylsilylacetylene under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key parameters include:

- Catalyst : Pd(PPh₃)₂Cl₂/CuI (1–2 mol%) .

- Solvent : THF or DCM at 60–80°C for 12–24 hours .

- Monitoring : TLC (hexane:EtOAc = 9:1) or HPLC for purity assessment .

- Yield Optimization : Higher yields (>85%) are achieved with degassed solvents and slow addition of acetylene derivatives to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirms the presence of the ethynyl group (δ ~90–100 ppm for sp-hybridized carbons) and aromatic protons (δ 7.2–7.8 ppm for bromo/fluoro-substituted phenyl) .

- FT-IR : Sharp peaks at ~2100 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si–C) .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 314.03 (calculated for C₁₁H₁₁BrFSi) .

Q. How does the trimethylsilyl group influence the compound’s stability and reactivity?

- Stability : The silyl group protects the ethynyl moiety from nucleophilic attack, enhancing shelf life in anhydrous conditions .

- Reactivity : Desilylation under mild acidic/basic conditions (e.g., K₂CO₃/MeOH) generates terminal alkynes for further coupling .

Advanced Research Questions

Q. How can computational methods predict electronic properties and regioselectivity in cross-coupling reactions?

- DFT Calculations : HOMO-LUMO analysis reveals electron-deficient regions at the bromo-fluorophenyl ring, favoring oxidative addition with Pd catalysts .

- Regioselectivity : Steric maps (e.g., using Gaussian 09) show that the meta-substituted Br/F arrangement minimizes steric hindrance during coupling .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Data Refinement : Use SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to address disorder in the silyl group .

- Validation Tools : R1 factor <5% and wR2 <12% indicate reliable refinement. Discrepancies in bond lengths (>0.02 Å) require re-examination of diffraction data .

Q. How do halogen substituents (Br/F) affect photophysical properties in porphyrin-ethynyl hybrids?

- UV-Vis Spectroscopy : Bromine increases spin-orbit coupling, leading to redshifted absorption (λmax ~450 nm vs. 420 nm for non-halogenated analogs) .

- Fluorescence Quenching : Fluorine’s electronegativity reduces π-electron density, decreasing quantum yield (ΦF ~0.2 vs. 0.5 for phenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.